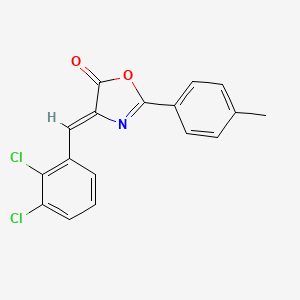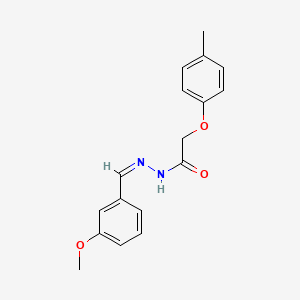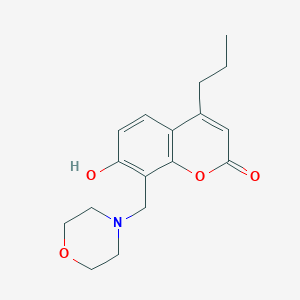
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in many cellular processes, including cell growth, proliferation, survival, and motility. LY294002 has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated in detail.
Applications De Recherche Scientifique
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is used extensively in scientific research as a tool compound to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all isoforms of PI3K, making it a valuable tool for studying the PI3K signaling pathway. 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been used in a wide range of research areas, including cancer biology, immunology, neurobiology, and cardiovascular research. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, and it has been used to study the role of PI3K in T cell activation and differentiation. In neurobiology, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been used to investigate the role of PI3K in synaptic plasticity and memory formation, and in cardiovascular research, it has been used to study the effects of PI3K inhibition on cardiac function.
Mécanisme D'action
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one inhibits PI3K by binding to the ATP-binding site of the enzyme. PI3K catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways, including the Akt/mTOR pathway. 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one blocks this process by preventing the formation of PIP3, thereby inhibiting Akt/mTOR signaling. 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has also been shown to inhibit other kinases, including DNA-PK and mTOR, although its effects on these enzymes are less potent than its effects on PI3K.
Biochemical and Physiological Effects
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been shown to inhibit cell growth and induce apoptosis by blocking PI3K/Akt signaling. In T cells, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one inhibits T cell activation and differentiation by blocking PI3K signaling. In neurons, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been shown to inhibit synaptic plasticity and memory formation by blocking PI3K/Akt signaling. In cardiovascular research, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has been shown to inhibit cardiac hypertrophy and fibrosis by blocking PI3K signaling.
Avantages Et Limitations Des Expériences En Laboratoire
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is a valuable tool compound for studying the role of PI3K in various cellular processes. Its advantages include its potency and selectivity for PI3K, its ability to inhibit all isoforms of PI3K, and its well-characterized mechanism of action. However, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one also has some limitations for lab experiments. It has been shown to inhibit other kinases, including DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Orientations Futures
Future research on 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is likely to focus on several areas. First, there is a need for more selective inhibitors of PI3K that do not inhibit other kinases, such as DNA-PK and mTOR. Second, there is a need for more water-soluble derivatives of 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one that can be used in aqueous solutions. Third, there is a need for more in vivo studies to investigate the effects of PI3K inhibition on various physiological processes, including cancer growth, immune function, and cardiovascular function. Finally, there is a need for more studies to investigate the potential therapeutic applications of PI3K inhibitors, including 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one, in various disease states.
Méthodes De Synthèse
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one was first synthesized by Vlahos et al. in 1994 using a multi-step process. The synthesis involves the condensation of 4-propyl-2H-chromen-2-one with morpholine and formaldehyde to yield 8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one. This intermediate is then hydroxylated using potassium permanganate to yield 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one, which is the final product. Several modifications to the synthesis method have been reported in the literature, including the use of different reagents and solvents, but the basic strategy remains the same.
Propriétés
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-3-12-10-16(20)22-17-13(12)4-5-15(19)14(17)11-18-6-8-21-9-7-18/h4-5,10,19H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGDLAYHXRZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



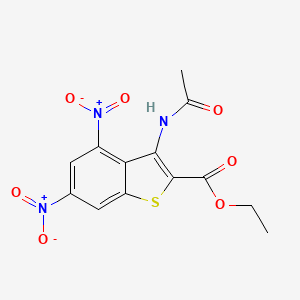
![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)
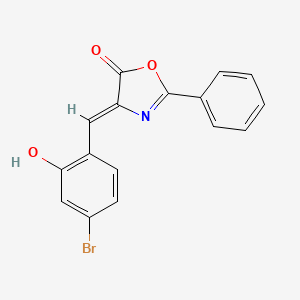
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)

![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
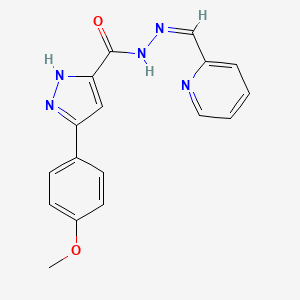
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
